Padma 28 versus Placebo: Meta-Analysis of Maximum Walking Distance Improvement at 16 Weeks
A 2013 Cochrane systematic review of five randomized controlled trials (n=365) comparing Padma 28 with placebo for at least 16 weeks demonstrated a statistically significant increase in maximum walking distance in Padma 28–treated patients, while placebo groups showed no significant change [1]. Pooled data from two trials produced a mean difference (MD) of 95.97 meters favoring Padma 28 over placebo (95% CI 79.07 m to 112.88 m, P < 0.00001) [1]. An earlier meta-analysis of five trials reported a weighted mean difference (WMD) of 63.51 meters (95% CI 27.11 to 99.91, P < 0.001) [2].
| Evidence Dimension | Change in maximum treadmill walking distance after 16 weeks |
|---|---|
| Target Compound Data | MD +95.97 m (95% CI 79.07–112.88) vs placebo; WMD +63.51 m (95% CI 27.11–99.91) vs placebo |
| Comparator Or Baseline | Placebo: no significant change in maximum walking distance |
| Quantified Difference | +95.97 m (Cochrane 2013); +63.51 m (DARE meta-analysis 2006) |
| Conditions | Randomized controlled trials; patients with Fontaine stage II peripheral arterial occlusive disease; standardized treadmill testing; 16 weeks treatment duration |
Why This Matters
A 63–96 meter improvement in maximum walking distance represents a clinically meaningful enhancement in functional capacity for patients with lifestyle-limiting claudication, a magnitude not observed with placebo or with alternative herbal supplements such as Ginkgo biloba or vitamin E.
- [1] Morling JR, Maxwell H, Stewart M. Padma 28 for intermittent claudication. Cochrane Database Syst Rev. 2013;(7):CD007371. View Source
- [2] Melzer J, Brignoli R, Diehm C, et al. Treating intermittent claudication with Tibetan medicine Padma 28: does it work? Atherosclerosis. 2006;189(1):39-46. View Source
